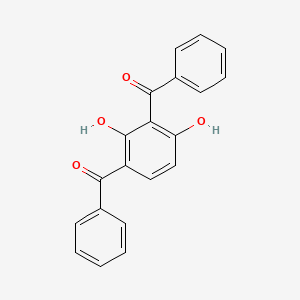
N-(2,4,6-Trinitrophenyl)-O-phenetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trinitrophenyl)-O-phenetidine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trinitrophenyl group attached to an O-phenetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trinitrophenyl)-O-phenetidine typically involves the nitration of phenetidine followed by the introduction of the trinitrophenyl group. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-Trinitrophenyl)-O-phenetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted phenetidine compounds.
Scientific Research Applications
Chemistry: N-(2,4,6-Trinitrophenyl)-O-phenetidine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the field of anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trinitrophenyl)-O-phenetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of nitro groups allows it to participate in redox reactions, which can influence cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in chemical synthesis.
2,4,6-Trinitroaniline: Studied for its potential anticancer properties.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Uniqueness: N-(2,4,6-Trinitrophenyl)-O-phenetidine is unique due to the combination of the trinitrophenyl group with the O-phenetidine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
60519-14-4 |
|---|---|
Molecular Formula |
C14H12N4O7 |
Molecular Weight |
348.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O7/c1-2-25-13-6-4-3-5-10(13)15-14-11(17(21)22)7-9(16(19)20)8-12(14)18(23)24/h3-8,15H,2H2,1H3 |
InChI Key |
AJGQPKHCTZQAOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
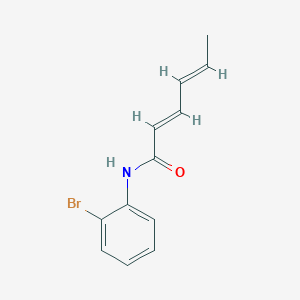

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
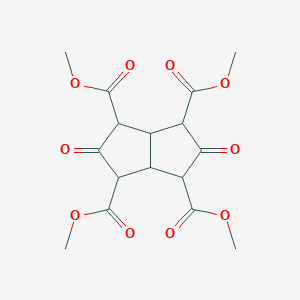
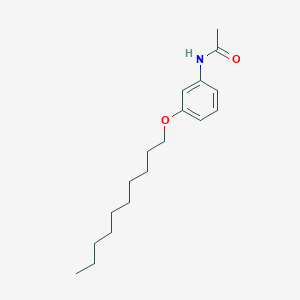

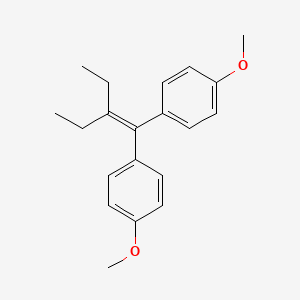
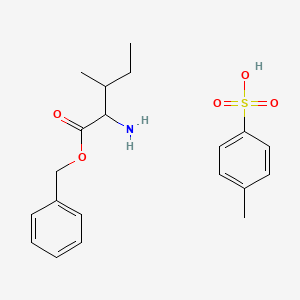
![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
